molecular formula C22H16N4S B1454792 2-((1-Methyl-2-phenyl-1H-indol-3-yl)diazenyl)benzo[d]thiazole CAS No. 55773-66-5

2-((1-Methyl-2-phenyl-1H-indol-3-yl)diazenyl)benzo[d]thiazole

Cat. No.: B1454792
CAS No.: 55773-66-5
M. Wt: 368.5 g/mol
InChI Key: XETMKSSZMOPVLI-UHFFFAOYSA-N
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Description

2-((1-Methyl-2-phenyl-1H-indol-3-yl)diazenyl)benzo[d]thiazole is an organic compound known for its vibrant yellow to orange crystalline powder form. This compound exhibits strong visible light absorption properties, particularly in the 450-530 nm wavelength range . It is a derivative of indole and benzo[d]thiazole, both of which are significant in various biological and chemical applications.

Biochemical Analysis

Biochemical Properties

2-((1-Methyl-2-phenyl-1H-indol-3-yl)diazenyl)benzo[d]thiazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including this compound, have been shown to exhibit antiviral, anti-inflammatory, anticancer, and antimicrobial activities . These interactions are often mediated through binding to specific receptors or enzymes, leading to modulation of their activity.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to induce cell apoptosis, arrest the cell cycle in the G2/M phase, and inhibit tubulin polymerization . These effects can lead to significant changes in cellular behavior and function, making this compound a potential candidate for therapeutic applications.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, indole derivatives have been shown to bind to multiple receptors with high affinity, leading to modulation of their activity . Additionally, these compounds can inhibit or activate specific enzymes, resulting in altered biochemical pathways and cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on the compound’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies. Indole derivatives have been reported to exhibit varying degrees of stability and degradation, which can influence their long-term effects on cells and tissues . Understanding these temporal effects is crucial for optimizing the use of this compound in research and therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that indole derivatives can exhibit threshold effects, where low doses may have beneficial effects, while high doses can lead to toxicity or adverse effects . Understanding the dosage effects is essential for determining the optimal therapeutic window and minimizing potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. Indole derivatives have been shown to affect metabolic flux and metabolite levels, leading to changes in cellular metabolism . These interactions can have significant implications for the compound’s pharmacokinetics and pharmacodynamics.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound interacts with transporters and binding proteins that influence its localization and accumulation . Understanding these processes is essential for optimizing the delivery and efficacy of this compound in therapeutic applications.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications.

Preparation Methods

The synthesis of 2-((1-Methyl-2-phenyl-1H-indol-3-yl)diazenyl)benzo[d]thiazole typically involves the reaction of 1-methyl-2-phenyl-1H-indole-3-diazonium chloride with benzo[d]thiazole under controlled conditions. The reaction is usually carried out in an acidic medium, often using hydrochloric acid, and requires careful temperature control to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: Electrophilic substitution reactions are common due to the presence of the indole and benzo[d]thiazole rings. .

Scientific Research Applications

2-((1-Methyl-2-phenyl-1H-indol-3-yl)diazenyl)benzo[d]thiazole has several scientific research applications:

Comparison with Similar Compounds

Similar compounds include other indole and benzo[d]thiazole derivatives, such as:

The uniqueness of 2-((1-Methyl-2-phenyl-1H-indol-3-yl)diazenyl)benzo[d]thiazole lies in its combined structural features, which confer distinct chemical and biological properties not found in its individual components .

Properties

IUPAC Name

1,3-benzothiazol-2-yl-(1-methyl-2-phenylindol-3-yl)diazene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N4S/c1-26-18-13-7-5-11-16(18)20(21(26)15-9-3-2-4-10-15)24-25-22-23-17-12-6-8-14-19(17)27-22/h2-14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XETMKSSZMOPVLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=C1C3=CC=CC=C3)N=NC4=NC5=CC=CC=C5S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20743285
Record name 2-[(E)-(1-Methyl-2-phenyl-1H-indol-3-yl)diazenyl]-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20743285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55773-66-5
Record name 2-[(E)-(1-Methyl-2-phenyl-1H-indol-3-yl)diazenyl]-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20743285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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